3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide
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Overview
Description
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide is a complex organic compound with the molecular formula C21H25N3O7. This compound is known for its unique structure, which includes multiple methoxy groups and a benzylidene hydrazino moiety. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3,4-trimethoxybenzaldehyde hydrazone under acidic conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, amines; reactions are conducted in the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and hydrazino moiety allow it to participate in redox reactions, leading to the modulation of oxidative stress pathways. Additionally, its structure enables it to bind to specific enzymes and receptors, thereby influencing their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ET)benzamide
- 3,4-Dimethoxy-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ET)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
3,4-Dimethoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ET)benzamide is unique due to its specific arrangement of methoxy groups and the presence of the benzylidene hydrazino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
765278-21-5 |
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Molecular Formula |
C21H25N3O7 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(2,3,4-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C21H25N3O7/c1-27-15-8-6-13(10-17(15)29-3)21(26)22-12-18(25)24-23-11-14-7-9-16(28-2)20(31-5)19(14)30-4/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-11+ |
InChI Key |
DLJBWOSFCDQWHJ-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC)OC |
Origin of Product |
United States |
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